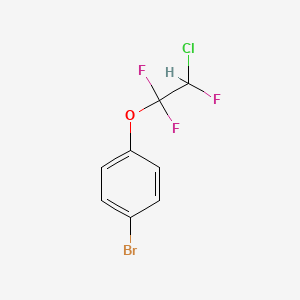
2-(thian-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thian-3-yl)ethan-1-ol is an organic compound featuring a thian ring attached to an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thian-3-yl)ethan-1-ol typically involves the reaction of thian with ethylene oxide under controlled conditions. One common method includes the use of metallic sodium as a catalyst. The optimal conditions for this reaction are:
- Initial molar ratio of thian to metallic sodium: 1.6:1
- Molar ratio of ethylene oxide to metallic sodium: 1:1
- Epoxidation temperature: -5°C
- Reaction time: 30 minutes
- Hydrolysis reaction pH: 4-6
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to achieve a purity of over 99%.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Thian-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into thian-3-ylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Thian-3-ylacetaldehyde, thian-3-ylacetic acid
Reduction: Thian-3-ylmethanol
Substitution: Thian-3-ylchloroethane, thian-3-ylbromoethane
Aplicaciones Científicas De Investigación
2-(Thian-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those containing thian structures.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(thian-3-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The thian ring provides stability and unique electronic properties, making it a valuable building block in organic synthesis.
Comparación Con Compuestos Similares
Thiophene-3-ethanol: Similar structure but with a thiophene ring instead of a thian ring.
Thian-3-ylmethanol: Lacks the ethan-1-ol group, making it less versatile in certain reactions.
Thian-3-ylacetaldehyde: An oxidized form of 2-(thian-3-yl)ethan-1-ol.
Uniqueness: this compound stands out due to its combination of a thian ring and an ethan-1-ol group, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in synthesis and research.
Propiedades
Número CAS |
1368185-79-8 |
|---|---|
Fórmula molecular |
C7H14OS |
Peso molecular |
146.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



